6-(4-phenylpiperazin-1-yl)-7H-purine is a complex heterocyclic compound characterized by a purine core with a phenylpiperazine substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in pharmacology. The structure features a purine ring system with various substituents that enhance its interaction with biological targets.
The compound can be synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section. It has been studied for its applications in drug development and as a building block for more complex molecules.
6-(4-phenylpiperazin-1-yl)-7H-purine belongs to the class of purine derivatives, which are known for their roles in biological systems, including nucleic acids and energy transfer processes. Its unique structure allows it to interact with various enzymes and receptors, making it a candidate for therapeutic applications.
The synthesis of 6-(4-phenylpiperazin-1-yl)-7H-purine typically involves several key steps:
The synthetic route may require specific reagents and conditions, such as:
The molecular structure of 6-(4-phenylpiperazin-1-yl)-7H-purine consists of a purine ring with the following features:
The molecular formula is , and it has a molar mass of approximately 284.37 g/mol. The compound's structural integrity allows for various interactions within biological systems, making it an important subject of study.
6-(4-phenylpiperazin-1-yl)-7H-purine can undergo several chemical reactions:
Common reagents and conditions include:
The mechanism of action for 6-(4-phenylpiperazin-1-yl)-7H-purine involves its interaction with specific molecular targets such as enzymes and receptors. It may act as an inhibitor or activator depending on the biological context:
6-(4-phenylpiperazin-1-yl)-7H-purine typically appears as a solid crystalline substance. Its melting point and solubility vary based on purity and specific synthesis methods.
The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile allows it to participate in diverse chemical transformations relevant to medicinal chemistry.
6-(4-phenylpiperazin-1-yl)-7H-purine has numerous applications in scientific research:
The systematic IUPAC name 6-(4-phenylpiperazin-1-yl)-7H-purine defines the core structure and substituent position unambiguously. This name specifies:
The molecular formula C₁₅H₁₅N₇ (molecular weight: 293.34 g/mol) reveals:
Table 1: Structural Descriptors of 6-(4-Phenylpiperazin-1-yl)-7H-Purine
Property | Value/Descriptor |
---|---|
Systematic IUPAC Name | 6-(4-phenylpiperazin-1-yl)-7H-purine |
Molecular Formula | C₁₅H₁₅N₇ |
Molecular Weight | 293.34 g/mol |
Key Substituent Position | C6 of purine |
Piperazine Modification | N4-phenylation |
Predominant Tautomer | 7H-purine |
While single-crystal X-ray data for 6-(4-phenylpiperazin-1-yl)-7H-purine remains unreported, analogous purine derivatives provide insight into structural features:
Spectroscopic signatures:
Conformational analysis:The phenylpiperazinyl group adopts a chair conformation with equatorial phenyl ring orientation. Density functional theory (DFT) calculations indicate:
Synthetic confirmation:
The 6-(4-phenylpiperazin-1-yl) substitution significantly impacts purine tautomerism and aromaticity:
Tautomeric equilibria:
Aromaticity modulation (DFT/B3LYP/6-311++G(d,p)):
Table 2: Tautomer Stability and Aromaticity Indices of Purine Derivatives
Tautomer/Property | Unsubstituted Purine | 6-(4-Phenylpiperazin-1-yl)-7H-purine |
---|---|---|
7H-tautomer stability (ΔG) | +1.5 kcal/mol | +0.9 kcal/mol (relative to 9H) |
9H-tautomer population | ~95% | ~85% |
Pyrimidine HOMA | 0.89 | 0.84 |
Imidazole HOMA | 0.92 | 0.88 |
NICS(1) pyrimidine (ppm) | -9.8 | -8.3 |
NICS(1) imidazole (ppm) | -11.2 | -9.7 |
The 6-(4-phenylpiperazin-1-yl) modification confers distinct properties relative to other purine derivatives:
Electronic effects vs. halopurines:
Biological target affinity:
Structural analogs in medicinal chemistry:
Table 3: Comparative Biological Activities of Piperazinyl-Purine Derivatives
Compound | Biological Target | Activity (IC₅₀/Kᵢ) | Structural Advantage |
---|---|---|---|
6-(4-Phenylpiperazin-1-yl)-7H-purine | Smoothened (SMO) receptor | 1.2 μM | Optimal C6-substitution geometry |
8-(4-Phenylpiperazin-1-yl)-7H-purine | Smoothened (SMO) receptor | 8.7 μM | Altered binding orientation |
1,3-Dimethyl-7-((4-phenylpiperazin-1-yl)methyl)purine-2,6-dione | 5-HT₁A receptor | 18 nM | Spacer-enabled deep cavity penetration |
5-Fluoro-6-(piperazin-1-yl)-1H-benzimidazole | Pancreatic lipase | 8.3 μM | Bioisosteric fluorine enhancement |
Benzimidazole bioisosteres:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5